molecular formula C9H9NO2S B1406881 2,5-Dimethoxybenzothiazole CAS No. 855464-94-7

2,5-Dimethoxybenzothiazole

Cat. No. B1406881
CAS RN: 855464-94-7
M. Wt: 195.24 g/mol
InChI Key: JIBSQBQKBMSSDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dimethoxybenzothiazole, also known as DMBT or 2,5-DMBT, is an organic compound belonging to the family of benzothiazoles. It is an important intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and dyes. Its structure consists of a benzene ring with a sulfur atom at the 2 and 5 positions, and two methyl groups attached to the sulfur atom. It is a colorless solid with a melting point of 126 °C and a boiling point of 204 °C.

Scientific Research Applications

Derivatization Reagent in High-Performance Liquid Chromatography

2,5-Dimethoxybenzothiazole derivatives have been utilized as derivatization reagents in high-performance liquid chromatography (HPLC). For instance, 2-(5-hydrazinocarbonyl-2-oxazolyl)-5,6-dimethoxybenzothiazole, characterized by the benzothiazole structure conjugated to an oxazoline moiety, was synthesized and applied as a precolumn derivatization reagent for carboxylic acids in HPLC. This reagent allowed for rapid assays of carboxylic acids with high sensitivity and satisfactory separability, and it was successfully used for the determination of fatty acids in human sera (Saito et al., 1995).

Antitumor Properties

Several studies have highlighted the potential antitumor properties of 2,5-Dimethoxybenzothiazole derivatives. A specific compound, 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole, demonstrated potent antiproliferative activity against various cancer cell lines, including lung, colon, and breast cancer cells. This finding emphasizes the potential of these compounds as effective antitumor agents (Mortimer et al., 2006).

Antifungal Applications

The antifungal activity of 2,5-dimethoxybenzothiazole derivatives has been investigated, particularly in the context of postharvest decay pathogens of fruits such as strawberries. 2,5-Dimethoxybenzoic acid, for instance, showed significant effectiveness in inhibiting the growth of fungi like Botrytis cinerea and Rhizopus stolonifer, suggesting its potential as a natural antifungal agent (Lattanzio et al., 1996).

Corrosion Inhibition

2,5-Dimethoxybenzothiazole compounds have been studied as corrosion inhibitors. For example, 2-mercaptobenzothiazole (MBTH) demonstrated significant effectiveness in preventing corrosion of copper in chloride solutions, showcasing its potential utility in materials science and engineering (Finšgar & Merl, 2014).

Synthesis of Medical Intermediates

2,5-Dimethoxybenzothiazole derivatives have been used in the synthesis of medical intermediates. For example, the synthesis of 2,5-dimethoxy-4-ethylthio-benzeneethanamine, a medical intermediate molecule used in the treatment of psychotic and schizophrenic psychosis, was reported, indicating the broader applicability of these compounds in pharmaceutical synthesis (Z. Zhimin, 2003).

properties

IUPAC Name

2,5-dimethoxy-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2S/c1-11-6-3-4-8-7(5-6)10-9(12-2)13-8/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIBSQBQKBMSSDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC(=N2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dimethoxybenzothiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Dimethoxybenzothiazole
Reactant of Route 2
2,5-Dimethoxybenzothiazole
Reactant of Route 3
Reactant of Route 3
2,5-Dimethoxybenzothiazole
Reactant of Route 4
Reactant of Route 4
2,5-Dimethoxybenzothiazole
Reactant of Route 5
Reactant of Route 5
2,5-Dimethoxybenzothiazole
Reactant of Route 6
Reactant of Route 6
2,5-Dimethoxybenzothiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.